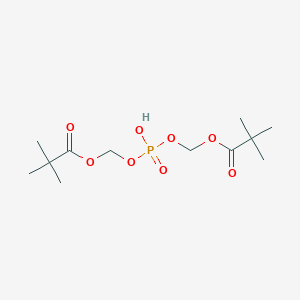
N,N,4-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trimethylfuran-3-carboxamide is an organic compound belonging to the furan carboxamide family This compound is characterized by a furan ring substituted with a carboxamide group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylfuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is then subjected to methylation to introduce the methyl groups at the 4-position.
Carboxylation: The methylated furan undergoes carboxylation to introduce the carboxyl group at the 3-position.
Amidation: The carboxylated intermediate is then reacted with an amine (such as dimethylamine) to form the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products:
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
N,N,4-Trimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N,N,4-trimethylfuran-3-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of microbial growth or interference with metabolic processes.
Comparison with Similar Compounds
N,N-Dimethylfuran-3-carboxamide: Lacks the additional methyl group at the 4-position.
4-Methylfuran-3-carboxamide: Lacks the N,N-dimethyl substitution.
Furan-3-carboxamide: The simplest form without any methyl substitutions.
Uniqueness: N,N,4-Trimethylfuran-3-carboxamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,4-trimethylfuran-3-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)9(2)3/h4-5H,1-3H3 |
InChI Key |
MBPDLPUGMYGRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


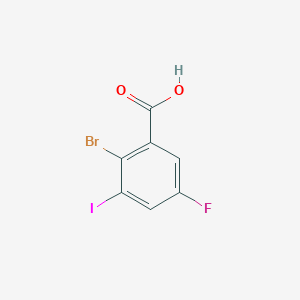
![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
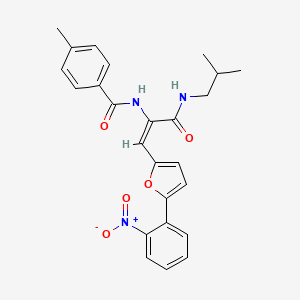

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
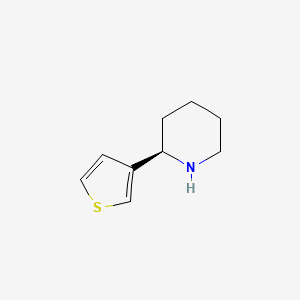
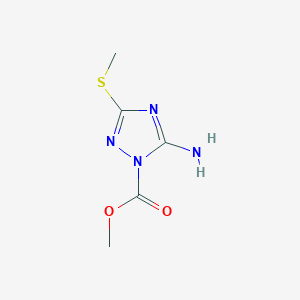
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
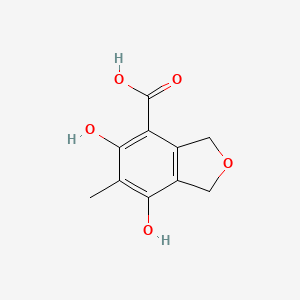
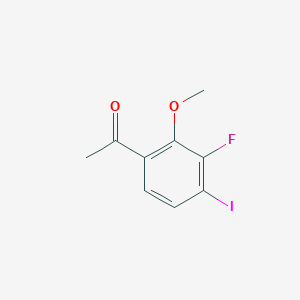
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
